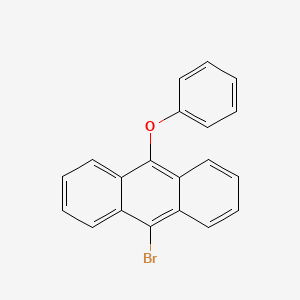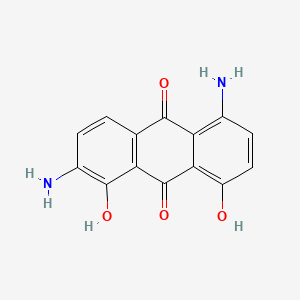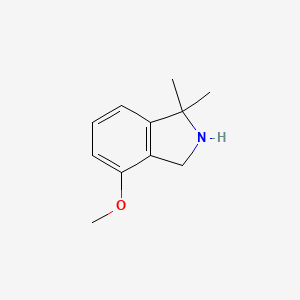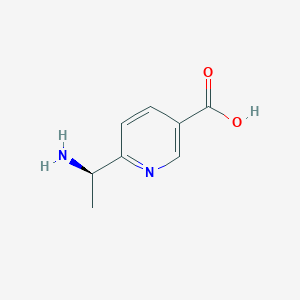
(R)-6-(1-Aminoethyl)nicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-(1-Aminoethyl)nicotinic acid is a chiral compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an aminoethyl group attached to the sixth position of the nicotinic acid ring. The ®-configuration indicates the specific spatial arrangement of the aminoethyl group, which can have significant implications for its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Formation of Intermediate: The nicotinic acid undergoes a series of reactions to introduce the aminoethyl group at the sixth position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of ®-6-(1-Aminoethyl)nicotinic acid may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using heterogeneous catalysts to selectively hydrogenate intermediates.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-(1-Aminoethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, oximes.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
Applications De Recherche Scientifique
®-6-(1-Aminoethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-(1-Aminoethyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.
®-3-(1-Aminoethyl)benzoic acid: Similar structure but with the aminoethyl group attached to a benzoic acid ring.
Uniqueness
®-6-(1-Aminoethyl)nicotinic acid is unique due to its specific spatial arrangement and the presence of the nicotinic acid ring, which can confer distinct biological activities and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
6-[(1R)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m1/s1 |
Clé InChI |
KHHMEPIHVFTLPS-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=NC=C(C=C1)C(=O)O)N |
SMILES canonique |
CC(C1=NC=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)


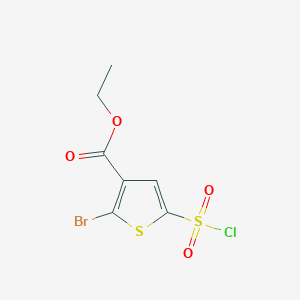
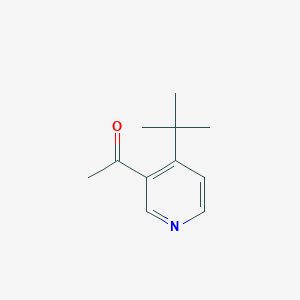
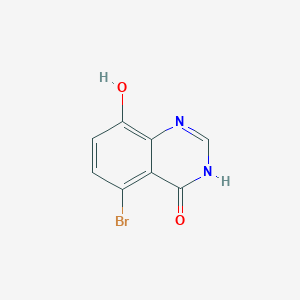
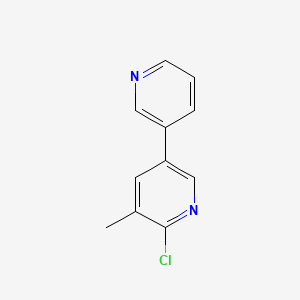
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
